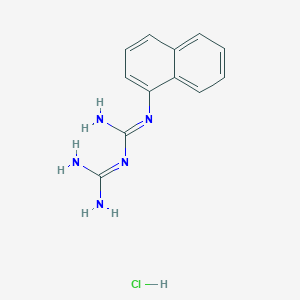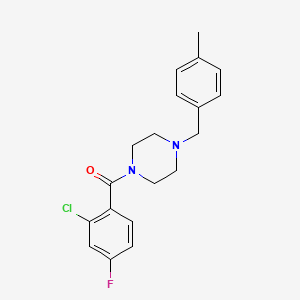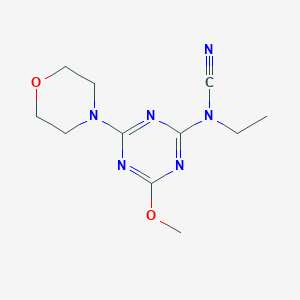![molecular formula C17H23FN4 B5349071 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine](/img/structure/B5349071.png)
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine (EFBP) is a synthetic compound with potential applications in scientific research. It belongs to the class of piperazine derivatives and has been studied for its potential use as a ligand in drug discovery and development.
作用机制
The exact mechanism of action of 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine is not fully understood. However, it is believed to act as a partial agonist at certain receptors in the brain, which may have implications for the treatment of neurological disorders. This compound has also been shown to inhibit the growth of certain cancer cells, although the exact mechanism of action in this context is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to bind to certain receptors in the brain, which may have implications for the treatment of neurological disorders. This compound has also been shown to inhibit the growth of certain cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
实验室实验的优点和局限性
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have high purity and yield. This compound has also been shown to have potential applications in drug discovery and development, as well as cancer research. However, there are also limitations to using this compound in lab experiments. The exact mechanism of action is not fully understood, and more research is needed to fully understand the biochemical and physiological effects of this compound.
未来方向
There are several future directions for research on 1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine. One potential area of research is the development of this compound as a ligand for certain receptors in the brain, which may have implications for the treatment of neurological disorders. Another potential area of research is the development of this compound as a potential cancer treatment. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, as well as its mechanism of action. Overall, this compound has potential for a range of scientific research applications, and further research is needed to fully understand its potential.
合成方法
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine can be synthesized using a multi-step process involving the reaction of 3-fluorobenzylamine with 1-ethyl-1H-pyrazole-4-carbaldehyde to form an intermediate compound. This intermediate is then reacted with piperazine to yield this compound. The synthesis method has been optimized to yield high purity and yield of this compound, making it suitable for scientific research applications.
科学研究应用
1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-(3-fluorobenzyl)piperazine has been studied for its potential use as a ligand in drug discovery and development. It has been shown to bind to certain receptors in the brain, which may have implications for the treatment of various neurological disorders. This compound has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
属性
IUPAC Name |
1-[(1-ethylpyrazol-4-yl)methyl]-4-[(3-fluorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4/c1-2-22-14-16(11-19-22)13-21-8-6-20(7-9-21)12-15-4-3-5-17(18)10-15/h3-5,10-11,14H,2,6-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOPTROJSNMUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CN2CCN(CC2)CC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5348989.png)
![N-[2-(4-chlorophenoxy)ethyl]-1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5348997.png)

![2-(2-methylphenyl)-N-[4-(1-piperidinylmethyl)phenyl]acetamide](/img/structure/B5349008.png)

![diethyl 4,4'-[(2-oxo-1,3-cyclohexanediylidene)bis(methylylidene-5,2-furandiyl)]dibenzoate](/img/structure/B5349029.png)
![N-{1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}acetamide](/img/structure/B5349035.png)

![6-(cyclobutylamino)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5349061.png)
![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5349076.png)

![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3,4-dimethoxybenzoate](/img/structure/B5349087.png)
![1-({1-[(6'-methoxy-2,3'-bipyridin-5-yl)carbonyl]piperidin-4-yl}methyl)pyrrolidin-2-one](/img/structure/B5349094.png)
![1-{1-[(3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridin-4-yl)carbonyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5349100.png)